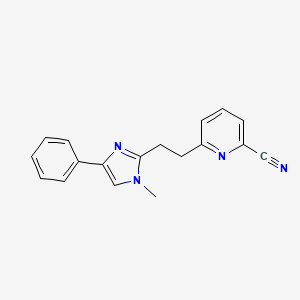
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the picolinonitrile core, followed by the introduction of the ethyl chain and the imidazole group. Common reagents used in these reactions include nitriles, alkyl halides, and imidazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
化学反応の分析
Types of Reactions
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a ligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5,8-dimethyl-2-[2-(1-(11)C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine: A radiolabeled compound used in PET imaging studies.
4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine: A ligand for evaluating phosphodiesterase 2A inhibitors.
Uniqueness
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.
特性
分子式 |
C18H16N4 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
6-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-22-13-17(14-6-3-2-4-7-14)21-18(22)11-10-15-8-5-9-16(12-19)20-15/h2-9,13H,10-11H2,1H3 |
InChIキー |
ZBDLINQVYWEFMG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1CCC2=NC(=CC=C2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















